Cas no 39944-77-9 (tricyclo2.2.1.0,2,6heptan-3-amine)
tricyclo2.2.1.0,2,6heptan-3-amine Chemical and Physical Properties
Names and Identifiers
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- Tricyclo[2.2.1.02,6]heptan-3-amine
- tricyclo2.2.1.0,2,6heptan-3-amine
- SCHEMBL8721460
- EN300-1715987
- LQOHITYZFHUZFZ-UHFFFAOYSA-N
- 39944-77-9
- AKOS006340679
- tricyclo[2.2.1.0,2,6]heptan-3-amine
- 3-Aminotricyclo[2,2,1,02,6 ]heptane
-
- Inchi: 1S/C7H11N/c8-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2,8H2
- InChI Key: LQOHITYZFHUZFZ-UHFFFAOYSA-N
- SMILES: NC1C2CC3C(C2)C31
Computed Properties
- Exact Mass: 109.089
- Monoisotopic Mass: 109.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 26Ų
tricyclo2.2.1.0,2,6heptan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1715987-1g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-5g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 5g |
$3935.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-10g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 10g |
$5837.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-0.05g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-0.1g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-0.25g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-0.5g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-1.0g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 1g |
$1357.0 | 2023-05-27 | ||
| Enamine | EN300-1715987-2.5g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1715987-5.0g |
tricyclo[2.2.1.0,2,6]heptan-3-amine |
39944-77-9 | 5g |
$3935.0 | 2023-05-27 |
tricyclo2.2.1.0,2,6heptan-3-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on tricyclo2.2.1.0,2,6heptan-3-amine
Tricyclo[2.2.1.02,6]heptan-3-amine: An Overview of a Versatile Compound (CAS No. 39944-77-9)
Tricyclo[2.2.1.02,6]heptan-3-amine, with the CAS number 39944-77-9, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of tricyclic amines and is characterized by its complex cyclic structure, which imparts it with a range of interesting chemical and biological properties.
The molecular structure of tricyclo[2.2.1.02,6]heptan-3-amine consists of a seven-membered ring with three fused cyclopropane rings, forming a tricyclic system. The presence of the amine functional group at the C-3 position adds to its reactivity and potential for forming various derivatives and complexes. This structural complexity makes it an attractive candidate for a wide array of applications, from synthetic intermediates to drug discovery.
In recent years, tricyclo[2.2.1.02,6]heptan-3-amine has been extensively studied for its potential in medicinal chemistry. One of the key areas of interest is its role as a scaffold for the development of novel therapeutic agents. The tricyclic framework provides a rigid and stable platform that can be modified through various functional groups to target specific biological pathways or receptors.
A notable example of its application in drug discovery is its use as a starting material for the synthesis of compounds with anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has highlighted the potential of tricyclo[2.2.1.02,6]heptan-3-amine-based derivatives in reducing inflammation and pain without significant side effects. These derivatives have shown promise in preclinical studies, demonstrating their efficacy in animal models of inflammatory diseases.
Beyond its medicinal applications, tricyclo[2.2.1.02,6]heptan-3-amine has also found utility in organic synthesis as a chiral building block. Its unique stereochemistry allows for the construction of complex molecules with high enantioselectivity, making it valuable in the synthesis of natural products and chiral pharmaceuticals.
In addition to its synthetic applications, tricyclo[2.2.1.02,6]heptan-3-amine has been explored for its potential as a ligand in coordination chemistry. Studies have shown that it can form stable complexes with various metal ions, which can be utilized in catalysis and materials science. For instance, complexes derived from tricyclo[2.2.1.02,6]heptan-3-amine have been used as catalysts in asymmetric synthesis reactions, demonstrating high enantioselectivity and activity.
The physical and chemical properties of tricyclo[2.2.1.02,6]heptan-3-amine have been well-characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and behavior in different solvents and conditions.
In terms of safety and handling, tricyclo[2.2.1.02,6]heptan-3-amine is generally considered to be stable under standard laboratory conditions but should be handled with care to avoid exposure to skin or inhalation of vapors. Proper personal protective equipment (PPE) should be used when working with this compound.
The future prospects for tricyclo[2.2.1.02,6]heptan-3-amine are promising across multiple disciplines within chemistry and biology. Ongoing research continues to uncover new applications and derivatives that could lead to significant advancements in areas such as drug development, catalysis, and materials science.
In conclusion, CAS No 39944-77-9 tricyclo[2.2.1.02,6]heptan-3-amine is a multifaceted compound with a rich structural foundation that offers numerous opportunities for scientific exploration and practical application. Its unique properties make it an invaluable tool for researchers aiming to push the boundaries of chemical innovation.
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